molecular formula C19H36O2 B8262258 Methyl cis-10-Octadecenoate

Methyl cis-10-Octadecenoate

Cat. No.: B8262258
M. Wt: 296.5 g/mol
InChI Key: HHZIOLLKZWLCOX-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Methyl cis-10-Octadecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl cis-10-Octadecenoate is used as an intermediate in the synthesis of other fatty acids and esters. It is also employed in the study of lipid chemistry and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the metabolism and function of fatty acids in living organisms. It serves as a model compound for investigating the role of monounsaturated fatty acids in cellular processes .

Medicine: It is also studied for its potential health benefits, including its role in reducing inflammation and improving cardiovascular health .

Industry: In industrial applications, this compound is used as a biodiesel component, a lubricant, and a surfactant. It is also employed in the production of cosmetics and personal care products due to its emollient properties .

Comparison with Similar Compounds

Uniqueness: Methyl cis-10-Octadecenoate is unique due to its specific double bond position at the 10th carbon, which imparts distinct chemical and biological properties. This positional isomerism affects its reactivity, interaction with biological molecules, and its role in various applications .

Properties

IUPAC Name

methyl (Z)-octadec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZIOLLKZWLCOX-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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